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Compound of Interest

Compound Name: rac Methyl Efavirenz

Cat. No.: B600911

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for racemic
Methyl Efavirenz (rac-Methyl Efavirenz), a known impurity and synthetic intermediate of the
non-nucleoside reverse transcriptase inhibitor, Efavirenz. A comprehensive analysis of
spectroscopic data is crucial for the identification, quantification, and quality control of this
compound in pharmaceutical settings.

Chemical Identity:

o Systematic Name: (z)-6-chloro-4-(2-methylcyclopropylethynyl)-4-(trifluoromethyl)-1,4-
dihydro-2H-3,1-benzoxazin-2-one

e CAS Number: 353270-76-5
e Molecular Formula: Ci1sH11CIF3NO2
e Molecular Weight: 329.70 g/mol

While specific, experimentally-derived spectroscopic data for rac-Methyl Efavirenz is not
publicly available in spectral databases or scientific literature, this guide outlines the expected
spectral characteristics based on its chemical structure and provides general experimental
protocols for acquiring such data.
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Spectroscopic Data Summary

Acquiring detailed, validated spectroscopic data for rac-Methyl Efavirenz typically requires
direct purchase of a reference standard from a certified supplier who would provide a
comprehensive Certificate of Analysis with the corresponding spectra. However, based on the
known structure, the anticipated data is summarized below.

Table 1: Predicted '"H NMR Spectroscopic Data for rac-
Methyl Efavirenz

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~9.0-10.0 brs 1H N-H (carbamate)
~7.0-75 m 3H Aromatic protons
~1.0-15 m 1H Cyclopropyl CH
~05-1.0 m 2H Cyclopropyl CH2
~1.2 d 3H Methyl group (CHs3)

Predicted data based on chemical structure and typical values for similar functional groups.

Table 2: Predicted **C NMR Spectroscopic Data for rac-
Methyl Efavirenz

Chemical Shift (8) ppm Assignment

~ 150 C=0 (carbamate)

~ 120 - 140 Aromatic carbons & C=C

~ 123 (q) CFs

~80-90 Quaternary carbon C(CF3)
~70-80 Alkyne carbons

~10-20 Cyclopropyl & Methyl carbons
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Predicted data based on chemical structure and typical values for similar functional groups.

Table 3: Anticipated IR Absorption Bands for rac-Methyl

Efavirenz
Wavenumber (cm~2) Functional Group
~ 3200 N-H stretch (carbamate)
~ 2200 C=C stretch (alkyne)
~ 1750 C=0 stretch (carbamate)
~ 1600, 1480 Aromatic C=C stretch
~ 1100 - 1300 C-F stretch (trifluoromethyl)

Table 4: Expected Mass Spectrometry Fragmentation for

rac-Methyl Efavirenz
m/z

Interpretation

[M]*, Molecular ion peak (with 35CI/37Cl isotope
329/331
pattern)

[M-CFs]* Loss of trifluoromethyl group

] Cleavage of the cyclopropyl and benzoxazinone
Further fragmentation )
rings

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
solid organic compound like rac-Methyl Efavirenz.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of rac-Methyl Efavirenz in a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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» 'H NMR Acquisition:

o

Acquire a proton spectrum using a standard pulse sequence.

[¢]

Set a spectral width of approximately 16 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

[¢]

[e]

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:

o Acquire a carbon spectrum using a proton-decoupled pulse sequence.

o Set a spectral width of approximately 250 ppm.

o Alonger acquisition time and a higher number of scans will be necessary due to the lower
natural abundance of 13C.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of rac-Methyl Efavirenz with dry potassium
bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet
using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Place the sample in the beam path and record the sample spectrum.
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o The spectrum is typically recorded over a range of 4000 to 400 cm~1.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
such as direct infusion or after separation by liquid chromatography (LC-MS).

lonization: Utilize an appropriate ionization technique, such as Electrospray lonization (ESI)
or Atmospheric Pressure Chemical lonization (APCI).

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions
based on their mass-to-charge ratio (m/z).

Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion and
characteristic fragment ions.

Mandatory Visualizations

As no specific signaling pathways are directly associated with rac-Methyl Efavirenz as an

impurity, a generalized experimental workflow for its characterization is presented below.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization of rac-
Methyl Efavirenz.

 To cite this document: BenchChem. [Spectroscopic Analysis of rac-Methyl Efavirenz: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600911#rac-methyl-efavirenz-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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